molecular formula C16H28N2O6 B12427558 Ala-CO-amide-C4-Boc

Ala-CO-amide-C4-Boc

Cat. No.: B12427558
M. Wt: 344.40 g/mol
InChI Key: XALXADJTPFKOPK-QWRGUYRKSA-N
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Description

Ala-CO-amide-C4-Boc is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells . The molecular formula of this compound is C16H28N2O6, and it has a molecular weight of 344.40 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-CO-amide-C4-Boc involves multiple steps, including the protection of amino groups and the formation of amide bonds. One common method involves the use of tert-butyl (Boc) protection for the amino group, followed by coupling reactions to form the amide bonds . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ala-CO-amide-C4-Boc undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Ala-CO-amide-C4-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in the development of targeted drug delivery systems.

    Medicine: Integral in the creation of antibody-drug conjugates for cancer therapy.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ala-CO-amide-C4-Boc involves its role as a cleavable linker in antibody-drug conjugates. Upon reaching the target cancer cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the binding of the antibody to specific antigens on cancer cells, followed by internalization and cleavage of the linker .

Comparison with Similar Compounds

Similar Compounds

  • t-Boc-N-amido-PEG1-propionic acid
  • Sulfo-SPP sodium
  • mDPR-Val-Cit-PAB-MMAE
  • tert-Butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate

Uniqueness

Ala-CO-amide-C4-Boc is unique due to its specific structure and cleavable nature, making it highly effective in the synthesis of antibody-drug conjugates. Its ability to be cleaved under specific conditions allows for precise delivery of cytotoxic drugs to target cells, minimizing off-target effects .

Properties

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C16H28N2O6/c1-10(14(21)18-11(2)15(22)23)17-12(19)8-6-7-9-13(20)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,19)(H,18,21)(H,22,23)/t10-,11-/m0/s1

InChI Key

XALXADJTPFKOPK-QWRGUYRKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C

Origin of Product

United States

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